molecular formula C27H27N3O5 B11048700 6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11048700
M. Wt: 473.5 g/mol
InChI Key: YGVSONKGJDKACE-UHFFFAOYSA-N
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Description

The compound 6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin moiety, a piperazine ring, and a pyrroloquinoline core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting with the preparation of the benzodioxin and piperazine intermediates. The benzodioxin moiety can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst . The piperazine ring is then introduced through a nucleophilic substitution reaction with a suitable halide . The final step involves the coupling of the benzodioxin-piperazine intermediate with the pyrroloquinoline core under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the development of efficient purification methods to isolate the desired product .

Scientific Research Applications

6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione:

Mechanism of Action

The mechanism of action of 6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream biological pathways. Additionally, it can interact with cell surface receptors, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: stands out due to its unique combination of structural features, including the benzodioxin, piperazine, and pyrroloquinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

9-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C27H27N3O5/c1-27(2)14-17(18-6-5-7-19-23(18)30(27)26(33)24(19)31)15-28-10-12-29(13-11-28)25(32)22-16-34-20-8-3-4-9-21(20)35-22/h3-9,14,22H,10-13,15-16H2,1-2H3

InChI Key

YGVSONKGJDKACE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C(=O)C5COC6=CC=CC=C6O5)C

Origin of Product

United States

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